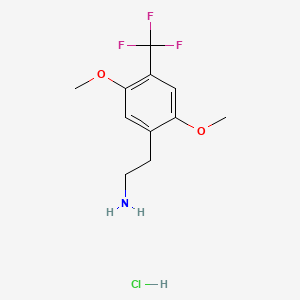

2C-TFM hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDYDXSVFVEQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159277-13-1 |

Source

|

| Record name | 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7EUD382AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine (2C-TFM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, commonly known as 2C-TFM, is a synthetic psychedelic compound belonging to the 2C series of phenethylamines. First synthesized in the laboratory of pharmacologist David E. Nichols, 2C-TFM is recognized for its potent agonist activity at serotonin 5-HT2A and 5-HT2C receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological profile of 2C-TFM, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. The information presented herein is a compilation of data from preclinical studies and is intended for research purposes only.

Chemical Structure and Properties

The chemical structure of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine is characterized by a phenethylamine core with two methoxy groups at the 2 and 5 positions of the benzene ring and a trifluoromethyl group at the 4 position. This substitution pattern, particularly the electron-withdrawing trifluoromethyl group at the 4-position, is crucial for its high affinity for the 5-HT2A receptor.[1]

Chemical Formula: C₁₁H₁₄F₃NO₂

Molecular Weight: 263.23 g/mol

IUPAC Name: 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine

Synthesis

-

Nitrostyrene Formation: Condensation of 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-nitrostyrene derivative.

-

Reduction of the Nitro Group: Reduction of the nitrostyrene to the corresponding phenethylamine. This is a critical step, and various reducing agents can be employed, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

It is important to note that the synthesis of such compounds should only be carried out by qualified chemists in a controlled laboratory setting, adhering to all safety regulations.

Pharmacological Profile

2C-TFM is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism underlying its psychedelic effects.[1] The trifluoromethyl substitution at the 4-position significantly enhances its affinity for these receptors compared to other 2C-series compounds.[1]

Quantitative Data

The following table summarizes the available quantitative data on the receptor binding affinity and functional potency of 2C-TFM and a closely related analog, 2C-Se-TFM. This data is essential for understanding the compound's selectivity and potential for off-target effects.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| 2C-TFM | 5-HT2A/C | Radioligand Binding (Ki) | 74.5 | nM | [1] |

| 2C-Se-TFM | 5-HT2A | Radioligand Binding (Ki) | 3.2 | nM | |

| 2C-Se-TFM | 5-HT2A | Functional Assay (EC50) | 3.6 | nM |

Note: Data for 2C-Se-TFM, a selenium-containing analog, is included for comparative purposes as it represents a recent and potent derivative.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of compounds like 2C-TFM.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., human 5-HT2A receptor).

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (2C-TFM).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay (for determining EC50)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, leading to an increase in intracellular calcium levels.

-

Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound (2C-TFM) are added to the wells.

-

Signal Detection: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a dose-response curve.

Head-Twitch Response (HTR) in Mice (In Vivo Assay)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the hallucinogenic potential of a compound.

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: The test compound (2C-TFM) is administered to the mice, typically via subcutaneous or intraperitoneal injection.

-

Observation: The number of head twitches is observed and counted for a specific period of time following drug administration.

-

Data Analysis: The dose-response relationship for the induction of head twitches is determined.

Signaling Pathways and Experimental Workflows

The activation of the 5-HT2A receptor by an agonist like 2C-TFM initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Below are diagrams generated using Graphviz to visualize the 5-HT2A receptor signaling pathway and a typical experimental workflow for the characterization of a novel phenethylamine.

Conclusion

2,5-dimethoxy-4-(trifluoromethyl)phenethylamine (2C-TFM) is a potent serotonin 5-HT2A/2C receptor agonist with a chemical structure that confers high affinity for these targets. Its pharmacological profile suggests significant psychedelic potential, which is supported by preclinical behavioral assays. This technical guide has provided an overview of its chemical properties, synthesis, and pharmacology, along with standardized experimental protocols for its characterization. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this and related compounds. The information provided herein serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of serotonergic signaling and the development of novel therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of 2C-TFM Hydrochloride on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2C-TFM hydrochloride (4-trifluoromethyl-2,5-dimethoxyphenethylamine hydrochloride) on serotonin receptors. 2C-TFM is a potent psychedelic phenethylamine of the 2C family, recognized for its high affinity and agonist activity at 5-HT2A and 5-HT2C receptors.[1][2] This document collates available quantitative data on its binding affinity, discusses its expected functional activity based on related compounds, and elucidates the primary downstream signaling pathways. Detailed experimental methodologies for key assays are provided, and the core concepts are visualized through signaling pathway and experimental workflow diagrams.

Introduction

2C-TFM, first synthesized in the laboratory of David E. Nichols, is a substituted phenethylamine characterized by methoxy groups at the 2 and 5 positions and a trifluoromethyl group at the 4 position of the phenyl ring.[1][3] This substitution pattern confers significant potency as a serotonin 5-HT2 receptor agonist.[1] Its psychedelic effects are primarily attributed to its action as a 5-HT2A receptor agonist in the brain, a mechanism shared with other classic hallucinogens.[1] Understanding the detailed molecular pharmacology of 2C-TFM at serotonin receptor subtypes is crucial for elucidating its psychoactive properties and for its potential application as a research tool in neuroscience.

Quantitative Pharmacological Data

The interaction of 2C-TFM with serotonin receptors has been primarily characterized through in vitro radioligand binding assays. The available data on its binding affinities for the human 5-HT2A and 5-HT2C receptors are summarized below. It is noteworthy that 2C-TFM displays a higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| 5-HT2A/2C | 2C-TFM | Ki | 74.5 | [1] |

| 5-HT2A | 2C-TFM | Kaff | 165 | [4] |

| 5-HT2C | 2C-TFM | Kaff | 32 | [4] |

| 5-HT2A/2C | DOI | Ki | 80.9 | [1] |

Note: Kaff (affinity constant) is inversely related to Ki (inhibition constant); lower values indicate higher affinity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 2C-TFM's psychoactive effects is its agonist activity at serotonin 5-HT2A receptors. Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway.[5]

Upon agonist binding, such as 2C-TFM, the receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream cellular responses, including the modulation of neuronal excitability.

Figure 1: 5-HT2A/2C Receptor Gq/G11 Signaling Pathway.

Detailed Experimental Protocols

The following sections outline the generalized protocols for the key in vitro assays used to characterize the interaction of compounds like 2C-TFM with serotonin receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., 2C-TFM) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of 2C-TFM for the 5-HT2A and 5-HT2C receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioligand: e.g., [3H]Ketanserin for 5-HT2A receptors.

-

Unlabeled competitor: 2C-TFM hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known antagonist, e.g., mianserin).

-

Glass fiber filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of 2C-TFM hydrochloride.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2C-TFM or the non-specific binding control. Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Allow the filters to dry, then add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve. The IC50 value (the concentration of 2C-TFM that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a Radioligand Binding Assay.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate the Gq signaling pathway by quantifying the accumulation of inositol phosphates.

Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-TFM in stimulating the Gq-mediated signaling cascade.

Materials:

-

A stable cell line expressing the human 5-HT2A or 5-HT2C receptor.[6]

-

[3H]myo-inositol.[6]

-

2C-TFM hydrochloride.

-

A known 5-HT2A/2C full agonist (e.g., serotonin) as a positive control.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.[6]

-

Ion-exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Culture the cells in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.[6]

-

Pre-treatment: Pre-treat the cells with LiCl.[6]

-

Stimulation: Treat the cells with varying concentrations of 2C-TFM or the positive control for a defined period (e.g., 30-60 minutes).[6]

-

Extraction: Terminate the reaction and extract the inositol phosphates.

-

Purification: Separate the inositol phosphates from other cellular components using ion-exchange chromatography.

-

Quantification: Measure the amount of [3H]inositol phosphates in each sample using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of 2C-TFM that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).

Figure 3: Workflow for a Phosphoinositide Hydrolysis Assay.

Conclusion

2C-TFM hydrochloride is a potent serotonin receptor agonist with high affinity for both the 5-HT2A and 5-HT2C subtypes, exhibiting a preference for the latter. Its primary mechanism of action, leading to its psychedelic effects, is through the activation of the Gq/G11 signaling pathway at 5-HT2A receptors. While detailed functional data for 2C-TFM is limited, its pharmacological profile suggests it is a valuable tool for research into the function of the serotonergic system. Further studies are warranted to fully elucidate its functional potency, efficacy, and potential for biased agonism at 5-HT2A and 5-HT2C receptors. This would provide a more complete understanding of its psychoactive properties and its potential as a pharmacological probe.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Faculty | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]

- 3. David E. Nichols - Wikipedia [en.wikipedia.org]

- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential activation of Gq/11 and Gi(3) proteins at 5-hydroxytryptamine(2C) receptors revealed by antibody capture assays: influence of receptor reserve and relationship to agonist-directed trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of 2C-TFM at 5-HT2A vs 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of the psychoactive compound 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine (2C-TFM) at the human serotonin 5-HT2A and 5-HT2C receptors. This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The in vitro binding affinity of 2C-TFM for the human 5-HT2A and 5-HT2C receptors has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or affinity constant (Kaff), with a lower value indicating a higher binding affinity.

| Compound | Receptor | Affinity (Kaff) [nM] | Reference |

| 2C-TFM | 5-HT2A | 165 | |

| 2C-TFM | 5-HT2C | 32 |

Note: Kaff is the affinity constant, and for the purposes of this table, it is presented in nM. A lower Kaff value signifies a stronger binding affinity.

Based on this data, 2C-TFM exhibits a higher binding affinity for the 5-HT2C receptor as compared to the 5-HT2A receptor in vitro.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of a test compound like 2C-TFM is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, 2C-TFM) to displace a radioactively labeled ligand (the radioligand) that has a known high affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of 2C-TFM for the 5-HT2A and 5-HT2C receptors.

Materials:

-

Cell Membranes: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the recombinant human 5-HT2A or 5-HT2C receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor. For example:

-

5-HT2A: [³H]ketanserin or [¹²⁵I]DOI

-

5-HT2C: [³H]mesulergine

-

-

Test Compound: 2C-TFM hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) containing divalent cations (e.g., 10 mM MgCl₂) and other additives, with a physiological pH (e.g., 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

96-well Filter Plates: Plates with glass fiber filters that can trap cell membranes.

-

Cell Harvester: A device for rapidly filtering the contents of the 96-well plates.

-

Microplate Scintillation Counter: An instrument to measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:

-

Total Binding: Contains the cell membranes and the radioligand. This represents the maximum amount of radioligand that can bind to the receptors.

-

Non-specific Binding (NSB): Contains the cell membranes, the radioligand, and a high concentration of a known, non-radioactive ligand (e.g., unlabeled serotonin or a specific antagonist) to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.

-

Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of the test compound (2C-TFM).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding wells are used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the 2C-TFM concentration.

-

The IC50 value (the concentration of 2C-TFM that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflow Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Agonist binding, such as by 2C-TFM, initiates a conformational change in the receptor, leading to the activation of its associated G-protein and subsequent downstream signaling cascades.

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.

5-HT2C Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C and subsequent downstream events.[2][3]

Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: General workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to CAS Number 159277-13-1 (2C-TFM Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research and history surrounding the compound identified by CAS number 159277-13-1, chemically known as 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride, and commonly referred to as 2C-TFM or 2C-CF3. This document details its chemical properties, synthesis, pharmacological profile, and the experimental methodologies used for its characterization. The primary mechanism of action of 2C-TFM is its potent agonism at serotonin 5-HT2A and 5-HT2C receptors, making it a subject of interest in neuropharmacology. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

2C-TFM is a synthetic phenethylamine and a member of the "2C" family of psychedelic compounds. It is structurally distinguished by methoxy groups at the 2 and 5 positions of the phenyl ring and a trifluoromethyl group at the 4 position. This substitution pattern confers high potency at serotonin 5-HT2A and 5-HT2C receptors. The hydrochloride salt is the common form used in research. The pioneering work on 2C compounds was conducted by Alexander Shulgin, with the synthesis of 2C-TFM specifically attributed to the laboratory of David E. Nichols.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2C-TFM hydrochloride is provided in Table 1.

| Property | Value |

| CAS Number | 159277-13-1 |

| Synonyms | 2C-CF3, 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine HCl |

| Molecular Formula | C₁₁H₁₄F₃NO₂ · HCl |

| Molecular Weight | 285.69 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | 2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine hydrochloride |

Synthesis

The synthesis of 2C-TFM hydrochloride typically starts from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The general synthetic route involves three main stages: protection of the amine group, trifluoromethylation, and deprotection, followed by salt formation.

Experimental Protocol: Synthesis of 2C-TFM Hydrochloride

Step 1: Protection of the Amine Group of 2C-I

-

Dissolve 2,5-dimethoxy-4-iodophenethylamine (2C-I) in a suitable aprotic solvent, such as dichloromethane.

-

Add a slight excess of a protecting group reagent, for example, trifluoroacetic anhydride, to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the N-protected product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Trifluoromethylation

-

Dissolve the N-protected 2C-I intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a trifluoromethylating agent, such as methyl chlorodifluoroacetate, along with a source of fluoride ions (e.g., potassium fluoride) and a copper(I) iodide catalyst.

-

Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified N-protected 2C-TFM in a suitable solvent, such as methanol or ethanol.

-

Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for several hours to cleave the protecting group.

-

After completion, neutralize the reaction mixture and extract the freebase of 2C-TFM with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Dissolve the purified 2C-TFM freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate 2C-TFM hydrochloride.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Caption: Synthetic pathway for 2C-TFM Hydrochloride from 2C-I.

Pharmacology

2C-TFM is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism underlying its psychoactive effects.

Receptor Binding and Functional Activity

Studies have characterized the binding affinity and functional potency of 2C-TFM at serotonin receptors.

| Parameter | Receptor | Value | Assay Type |

| Kᵢ | 5-HT2A/2C | 74.5 nM | Radioligand displacement assay ([³H]ketanserin)[1] |

| EC₅₀ | 5-HT2A | Potent partial agonist | Calcium mobilization (Ca²⁺/Fluo-4) |

| EC₅₀ | 5-HT2C | Potent partial agonist | Calcium mobilization (Ca²⁺/Fluo-4) |

| Selectivity | 5-HT2A vs 5-HT2C | ~10-fold for 5-HT2A | Functional assay |

Experimental Protocols

4.2.1. Radioligand Displacement Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a radiolabeled antagonist, such as [³H]ketanserin, at a concentration near its K_d value.

-

Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of 2C-TFM for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of 2C-TFM and calculate the Kᵢ value using the Cheng-Prusoff equation.

4.2.2. Calcium Mobilization Assay

-

Cell Culture: Culture cells (e.g., HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: Add varying concentrations of 2C-TFM to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value.

Caption: Workflow for in vitro pharmacological characterization of 2C-TFM.

In Vivo Studies: Head-Twitch Response (HTR)

4.3.1. Experimental Protocol: Head-Twitch Response

-

Animals: Use male mice (e.g., C57BL/6J strain).

-

Drug Administration: Administer various doses of 2C-TFM hydrochloride, typically via intraperitoneal or subcutaneous injection.

-

Observation: Place the mice in individual observation chambers and record the number of head twitches over a set period (e.g., 30-60 minutes).

-

Data Analysis: Plot the dose-response curve and calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

Signaling Pathway

As a 5-HT2A and 5-HT2C receptor agonist, 2C-TFM is expected to activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Gq-coupled signaling pathway activated by 2C-TFM.

History and Research Context

The exploration of the 2C series of phenethylamines was largely pioneered by Alexander Shulgin. The synthesis of 2C-TFM was later accomplished in the laboratory of David E. Nichols, as part of a systematic investigation into the structure-activity relationships of hallucinogenic phenethylamines. The introduction of the electron-withdrawing trifluoromethyl group at the 4-position was found to significantly enhance potency at the 5-HT2A receptor.

Clinical Research

To date, there is no evidence of 2C-TFM hydrochloride having been investigated in formal clinical trials. Its research has been confined to preclinical in vitro and in vivo studies to characterize its pharmacological properties.

Conclusion

2C-TFM hydrochloride (CAS 159277-13-1) is a potent synthetic serotonin 5-HT2A and 5-HT2C receptor agonist. Its synthesis and pharmacological profile have been characterized, revealing high affinity and functional potency at these receptors. While it serves as a valuable tool for neuropharmacological research into the function of the 5-HT2 receptor system, its potential for clinical application has not been explored. Further research would be necessary to fully elucidate its therapeutic and toxicological profile.

References

Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 2C-TFM Hydrochloride in DMSO and PBS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2C-TFM hydrochloride, a substituted phenethylamine of interest in neuropharmacological research. Understanding these fundamental physicochemical properties is critical for the design and execution of reliable in vitro and in vivo studies, ensuring accurate compound concentration and minimizing experimental variability. This document synthesizes available data, outlines detailed experimental protocols for characterization, and presents visual workflows to guide laboratory practices.

Core Data Summary: Solubility and Stability

The solubility and stability of 2C-TFM hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), are crucial parameters for its preclinical development. The following tables summarize the currently available quantitative data.

Table 1: Solubility of 2C-TFM Hydrochloride

| Solvent | Concentration | Temperature | pH (for PBS) | Source |

| DMSO | 5 mg/mL | Not Specified | N/A | [1] |

| PBS | 5 mg/mL | Not Specified | 7.2 | [1] |

Table 2: Stability of 2C-TFM Hydrochloride in DMSO Solution

| Storage Temperature | Duration | Stability | Source |

| 4°C | 2 weeks | Stable | |

| -80°C | 6 months | Stable |

Note: The stability of 2C-TFM hydrochloride in PBS has not been quantitatively reported. However, anecdotal evidence for related phenethylamine compounds suggests that aqueous solutions may be prone to degradation and are often recommended for use within 24 hours of preparation.

Experimental Protocols

While specific experimental details for the generation of the above data are not publicly available, this section outlines standardized and widely accepted methodologies for determining the solubility and stability of research compounds like 2C-TFM hydrochloride.

Protocol for Determining Aqueous and Non-Aqueous Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

2C-TFM hydrochloride

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Calibrated analytical balance

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2C-TFM hydrochloride to a series of vials containing a known volume of DMSO and PBS (pH 7.2), respectively. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 2C-TFM hydrochloride.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the respective solvent under the tested conditions.

Protocol for Assessing Stability in Solution

Stability studies are essential to understand the degradation profile of a compound over time and under various storage conditions. A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.

Materials:

-

Stock solutions of 2C-TFM hydrochloride in DMSO and PBS at a known concentration (e.g., 1 mg/mL).

-

Storage chambers or incubators set to desired temperatures (e.g., -80°C, -20°C, 4°C, and ambient temperature).

-

Light-protected containers (e.g., amber vials).

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

-

Sample Preparation: Aliquot the stock solutions into multiple vials for each storage condition and time point. Ensure some vials are protected from light to assess photostability.

-

Initial Analysis (Time Zero): Immediately analyze a set of freshly prepared samples to establish the initial concentration and purity of 2C-TFM hydrochloride.

-

Storage: Place the remaining vials in their respective storage conditions.

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months, 6 months), retrieve samples from each storage condition.

-

Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stored samples to the time-zero samples. Calculate the percentage of the remaining 2C-TFM hydrochloride and identify and quantify any degradation products that have formed. The stability is often defined as the time point at which the concentration of the parent compound decreases by a certain percentage (e.g., 10%).

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 80°C).

-

Photodegradation: Expose the drug solution to UV and visible light according to ICH Q1B guidelines.

Procedure:

-

Subject 2C-TFM hydrochloride to each of the stress conditions for a defined period.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using an HPLC-PDA or HPLC-MS method to separate and identify the degradation products.

Visualizing the Workflow

To aid in the practical application of these protocols, the following diagrams illustrate the key steps in determining solubility and stability.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Solution Stability Assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2C-TFM hydrochloride in DMSO and PBS. While the available data offers a starting point for experimental design, it is imperative for researchers to perform their own detailed characterization using the standardized protocols outlined herein. Such due diligence will ensure the accuracy and reproducibility of future research endeavors with this compound.

References

An In-depth Technical Guide to Alexander Shulgin's 2C Series Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 2C series of phenethylamine compounds, based on the foundational work of Dr. Alexander Shulgin as detailed in his book "PiHKAL: A Chemical Love Story," supplemented with contemporary pharmacological research. The 2C family of compounds are recognized for their psychedelic and psychostimulant properties, primarily mediated through their interaction with the serotonin 5-HT2A receptor.

Quantitative Data on Key 2C Compounds

The following tables summarize the quantitative data for several of the most well-known 2C series compounds, drawing from Shulgin's personal bioassays and subsequent clinical and observational studies. It is crucial to note that Shulgin's dosage data is often based on his and his colleagues' personal trials and should be interpreted with caution in a research context.

Table 1: Dosage and Duration of Effects of Selected 2C Compounds

| Compound | Dosage Range (Oral) | Duration of Effects | Onset | Peak Effects |

| 2C-B | 12 - 24 mg[1] | 4 - 8 hours[1] | 0.5 - 1.5 hours[1] | ~2.5 hours[1] |

| 2C-E | 10 - 25 mg[2] | 6 - 12 hours[2] | Not specified | Not specified |

| 2C-I | 14 - 22 mg[3] | 6 - 10 hours[3] | ~40 minutes[3] | ~2 hours[3] |

| 2C-T-2 | 12 - 25 mg | 6 - 8 hours | Within 1 hour | 1 - 2 hours |

| 2C-T-7 | 10 - 30 mg[4] | 8 - 15 hours[4] | Not specified | Not specified |

Table 2: Human Pharmacokinetics of 2C-B and 2C-E (Oral Administration)

| Compound | Dose Administered | Cmax (in oral fluid) | Tmax (in oral fluid) | Elimination Half-life (t1/2) (in oral fluid) |

| 2C-B | 10, 15, or 20 mg | 4.19 ± 1.86 ng/mL[5][6] | 1 hour[5][6] | 2.48 ± 3.20 hours[5][6] |

| 2C-E | 6.5, 8, 10, 15, or 25 mg | 5.8 ± 6.4 ng/mL[2] | 2 hours[2] | Not determined |

Experimental Protocols

General Synthetic Approach for 2C Compounds

While detailed, step-by-step protocols from Shulgin's personal notes are not publicly available, his work in "PiHKAL" outlines the general synthetic routes. The synthesis of the 2C series typically starts from a substituted benzaldehyde, which undergoes a series of reactions to introduce the phenethylamine backbone. A common method involves a Henry reaction followed by reduction. For the sulfur-containing 2C-T series, a key intermediate is often 2,5-dimethoxythiophenol. The specific choice of starting materials and reagents dictates the final substituent at the 4-position of the phenyl ring.

Human Administration and Data Collection Protocol (Observational Study of 2C-B)

The following protocol is adapted from a study on the acute pharmacological effects of 2C-B in humans[5][7].

1. Participant Selection:

-

Healthy, experienced drug users were recruited.

-

Exclusion criteria included a history of serious medical or psychiatric conditions.

2. Drug Administration:

-

Participants self-administered a single oral dose of 2C-B (10, 15, or 20 mg) in a capsule.

3. Physiological Data Collection:

-

Vital signs (systolic and diastolic blood pressure, heart rate) were measured at baseline, and at 1, 2, 3, 4, and 6 hours post-administration.

4. Subjective Effects Assessment:

-

Validated questionnaires were used to assess subjective effects at baseline, and at 2-3 and 6 hours post-administration. These included:

-

Visual Analog Scales (VAS) for rating intensity, liking, and perceptual changes.

-

The Addiction Research Centre Inventory (ARCI).

-

The Evaluation of the Subjective Effects of Substances with Abuse Potential (VESSPA-SSE).

-

The Hallucinogen Rating Scale (HRS).

-

5. Pharmacokinetic Analysis:

-

Oral fluid (saliva) was collected at baseline and at multiple time points up to 24 hours post-administration.

-

2C-B concentrations in oral fluid were quantified using gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the psychedelic effects of the 2C series compounds is agonism at the serotonin 5-HT2A receptor[3][4][8]. The binding of a 2C compound to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Caption: 5-HT2A receptor signaling cascade initiated by 2C compounds.

The diagram above illustrates the generally accepted signaling pathway for 5-HT2A receptor agonists like the 2C compounds. The binding of the compound to the receptor activates the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then trigger a cascade of downstream cellular effects that are believed to underlie the psychedelic experience.

This guide provides a foundational understanding of Alexander Shulgin's 2C series of compounds, integrating his pioneering work with modern pharmacological insights. Further research is necessary to fully elucidate the therapeutic potential and detailed mechanisms of action of these complex molecules.

References

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Acute Effects of 2C-E in Humans: An Observational Study [frontiersin.org]

- 3. 2C-I - Wikipedia [en.wikipedia.org]

- 4. 2C-T-7 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2C-T-2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 2C-TFM Hydrochloride Administration in Rodent Models

Disclaimer: The following protocols are based on methodologies reported for structurally and pharmacologically similar 2C-phenethylamine compounds. As of the date of this document, specific published protocols for the administration of 2C-TFM hydrochloride in rodent models are scarce. Therefore, these guidelines are intended to serve as a starting point for research, and investigators should perform dose-ranging studies to determine the optimal concentrations and methodologies for their specific experimental paradigms.

Overview and Mechanism of Action

4-Trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) is a psychedelic phenethylamine. Its mechanism of action is presumed to be similar to other psychedelic compounds, primarily acting as a potent agonist at serotonin 5-HT2A receptors. Activation of these receptors is believed to mediate the hallucinogenic and behavioral effects observed with this class of compounds. In rodent models, administration of similar 2C-x compounds has been shown to induce a range of behavioral and neurochemical changes, including alterations in locomotor activity, induction of head-twitch responses (a behavioral proxy for 5-HT2A receptor activation in rodents), and modulation of dopamine and serotonin levels in various brain regions.

The trifluoromethyl group at the 4-position of the phenyl ring is expected to enhance its potency and metabolic stability compared to other 2C-x compounds. Due to its high potency, careful dose selection and preparation are critical.

Quantitative Data Summary

The following tables summarize dosage information extrapolated from studies on related 2C-phenethylamine compounds in rodents. These ranges should be used as a guide for initial dose-finding studies with 2C-TFM hydrochloride.

Table 1: Proposed Dose Ranges for 2C-TFM Hydrochloride in Rodent Behavioral Studies (Intraperitoneal Administration)

| Rodent Model | Behavioral Assay | Proposed Dose Range (mg/kg) | Reference Compounds |

| Mouse (e.g., C57BL/6) | Locomotor Activity | 1 - 30 | 2C-C, 2C-P[1][2][3] |

| Mouse (e.g., C57BL/6) | Head-Twitch Response | 0.1 - 10 | 2C-T-7[4][5] |

| Rat (e.g., Sprague-Dawley) | Drug Discrimination | 0.1 - 5 | 2C-C, 2C-D[6] |

| Rat (e.g., Wistar) | Conditioned Place Preference | 1 - 10 | 2C-C, 2C-P[1][3] |

Table 2: Proposed Dose Ranges for 2C-TFM Hydrochloride in Rodent Neurochemical Studies (Intraperitoneal Administration)

| Rodent Model | Neurochemical Method | Brain Region of Interest | Proposed Dose Range (mg/kg) | Reference Compounds |

| Rat (e.g., Sprague-Dawley) | In Vivo Microdialysis | Nucleus Accumbens, Prefrontal Cortex | 1 - 10 | 2-Cl-4,5-MDMA[7] |

| Mouse (e.g., C57BL/6) | Post-mortem Neurotransmitter Analysis | Striatum, Cortex | 10 - 30 | 2C-B, 2C-I[8] |

Experimental Protocols

Protocol 1: Preparation and Administration of 2C-TFM Hydrochloride Solution

1. Materials:

- 2C-TFM hydrochloride

- Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS))[9]

- Vortex mixer

- Sonicator (optional)

- Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[10]

- Analytical balance

2. Procedure:

- Weigh the desired amount of 2C-TFM hydrochloride using an analytical balance.

- Calculate the required volume of vehicle to achieve the desired stock concentration. It is advisable to prepare a stock solution from which final dilutions are made.

- Add the 2C-TFM hydrochloride to the vehicle.

- Vortex the solution until the compound is fully dissolved. If solubility is an issue, brief sonication may be applied.

- Visually inspect the solution to ensure there is no precipitate.

- Prepare fresh solutions on the day of the experiment.

- The typical route of administration for phenethylamines in rodent behavioral and neurochemical studies is intraperitoneal (IP) injection.[11]

- The injection volume should not exceed 10 ml/kg.[10]

Protocol 2: Assessment of Locomotor Activity in Mice

1. Animals:

- Male C57BL/6 mice (8-10 weeks old)

2. Apparatus:

- Open field arenas equipped with automated photobeam tracking systems.

3. Procedure:

- Habituate the mice to the testing room for at least 60 minutes before the experiment.

- Administer 2C-TFM hydrochloride (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.

- Immediately place the mouse in the center of the open field arena.

- Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

- Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effects.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

1. Animals:

- Male C57BL/6 mice (8-10 weeks old)

2. Procedure:

- Habituate the mice to the observation chambers for 30-60 minutes.

- Administer 2C-TFM hydrochloride (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, i.p.) or vehicle.

- Observe the mice individually for a period of 30-60 minutes, starting 5-10 minutes after injection.

- Count the number of head twitches. A head twitch is a rapid, rotational movement of the head that is not part of a grooming or exploratory behavior.

- The observer should be blind to the treatment conditions.

Protocol 4: In Vivo Microdialysis in Rats

1. Animals:

- Male Sprague-Dawley rats (250-350 g)

2. Surgery and Microdialysis:

- Anesthetize the rats and place them in a stereotaxic frame.

- Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

- Allow the rats to recover for at least 48 hours.

- On the day of the experiment, insert a microdialysis probe into the guide cannula.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

- Collect baseline dialysate samples for at least 60 minutes.

- Administer 2C-TFM hydrochloride (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

- Collect dialysate samples at regular intervals (e.g., 10-20 minutes) for at least 2-3 hours post-injection.

- Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Caption: Experimental workflow for 2C-TFM hydrochloride administration and subsequent analysis in rodent models.

References

- 1. New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneuropsychiatry.org [jneuropsychiatry.org]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for detecting 2C-TFM in biological samples

Application Note: Detection of 2C-TFM in Biological Samples

Introduction

4-Trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) is a potent psychedelic substance from the 2C family of phenethylamines.[1] As a designer drug, its clandestine synthesis and distribution pose significant challenges for forensic toxicology and clinical analysis. The development of robust and sensitive analytical methods is crucial for its identification in biological matrices to understand its pharmacokinetics, toxicology, and patterns of abuse. This document provides an overview of established analytical techniques and detailed protocols for the detection and quantification of 2C-TFM and related compounds in biological samples such as urine, blood, and hair.

Primary Analytical Techniques

The confirmatory analysis of 2C-class compounds in biological samples predominantly relies on chromatographic techniques coupled with mass spectrometry.[2] These methods offer the high sensitivity and specificity required to identify and quantify substances at trace levels within complex biological matrices.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and sensitive method for identifying designer stimulants.[4][5] For phenethylamines like 2C-TFM, a derivatization step, often with agents like pentafluoropropionic anhydride (PFPA), is typically required to improve chromatographic properties and thermal stability.[4][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides excellent sensitivity and specificity and can often analyze compounds without derivatization.[7][8] High-resolution mass spectrometry (HRMS) variants, such as LC-QTOF-MS, are particularly powerful for identifying novel psychoactive substances and their metabolites.[9]

Sample Preparation

Effective sample preparation is critical to remove interfering endogenous substances from the biological matrix, concentrate the target analyte, and ensure compatibility with the analytical instrument.[10][11]

-

Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.[12]

-

Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to selectively isolate the analyte from the sample matrix.[10][13]

Quantitative Method Parameters

While specific validation data for 2C-TFM is limited in published literature, data from closely related 2C compounds can provide expected performance characteristics for well-developed analytical methods.

| Compound | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) / Identification (LOI) | Linearity Range |

| 2C-B | Hair | UHPLC-HRMS/MS | 10 pg/mg | 50 pg/mg | N/A |

| 2C-B | Oral Fluid | Electrochemical Sensor | 0.015 µmol/L | N/A | 0.05 to 7.5 µmol/L |

| Various 2C's | Blood/Urine | GC-MS (Screening) | 5 - 10 ng/mL | N/A | 50 - 1000 ng/mL |

| 5-MeO-DiPT | Urine | LC-MS | 5 ng/mL | N/A | 25 - 1500 ng/mL |

Table 1: Summary of quantitative data for 2C-class compounds from various studies.[6][9][14] N/A indicates data not available in the cited source.

Experimental Protocols & Visualizations

General Analytical Workflow

The overall process for analyzing 2C-TFM in biological samples follows a standardized workflow from collection to final data interpretation.

Protocol 1: GC-MS Analysis of 2C-TFM in Urine

This protocol describes a method for the extraction, derivatization, and analysis of 2C-TFM in urine samples, adapted from established procedures for designer stimulants.[4][5]

1. Materials and Reagents

-

Urine sample (1 mL)

-

Internal Standard (e.g., 2C-B-d4)

-

Phosphate buffer (pH 6.0)

-

Beta-glucuronidase enzyme

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Ethyl acetate, Methanol, Dichloromethane, Isopropanol, Ammonium hydroxide

-

Derivatizing agent: Pentafluoropropionic anhydride (PFPA) in ethyl acetate

2. Sample Preparation & Extraction

-

To 1 mL of urine in a glass tube, add the internal standard.

-

Add 1 mL of phosphate buffer (pH 6.0) and beta-glucuronidase. Vortex and incubate at ~50°C for 2 hours to hydrolyze conjugated metabolites.

-

Allow the sample to cool to room temperature.

-

Condition the SPE cartridge with methanol, followed by deionized water, and then the phosphate buffer.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water, then an acidic wash (e.g., dilute HCl), followed by methanol to remove interferences.

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the analyte with a basic organic solvent mixture (e.g., 80:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide).

3. Derivatization

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of ethyl acetate.

-

Add 50 µL of PFPA, cap the vial, and heat at 70°C for 20 minutes.

-

After cooling, evaporate the solvent and reconstitute in 50 µL of ethyl acetate for injection.

4. GC-MS Instrumental Conditions

-

GC System: Agilent 7890 or equivalent

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar

-

Injection: 1 µL, Splitless mode

-

Inlet Temp: 250°C

-

Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

-

MS System: Agilent 5977 or equivalent quadrupole MS

-

Ionization: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan for screening.

Putative Metabolic Pathway of 2C-TFM

The metabolism of 2C-TFM has not been explicitly studied, but based on related phenethylamines like 2C-B, the primary metabolic routes are expected to be oxidative deamination and O-demethylation.[15][16][17]

References

- 1. 2C-TFM - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The complexities of drug testing in urine and hair • healthcare-in-europe.com [healthcare-in-europe.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ijisrt.com [ijisrt.com]

- 11. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cbspd.com [cbspd.com]

- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of 2C-TFM and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-TFM (2,5-dimethoxy-4-(trifluoromethyl)phenethylamine) is a potent psychedelic phenethylamine of the 2C family. Understanding its metabolic fate and developing robust analytical methods for its detection are crucial for forensic toxicology, clinical chemistry, and pharmacological research. This document provides detailed information on the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 2C-TFM and its primary metabolites, along with comprehensive protocols for their analysis.

The metabolism of 2C-TFM is predicted to follow pathways common to other phenethylamines, primarily involving oxidative deamination and O-demethylation, catalyzed by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes, respectively.

Predicted Metabolic Pathways of 2C-TFM

Based on the known metabolism of related phenethylamines such as 2C-B, the primary metabolic pathways for 2C-TFM are expected to be O-demethylation of the methoxy groups and oxidative deamination of the ethylamine side chain. This leads to the formation of several key metabolites.

Application Notes and Protocols for 2C-TFM as a 5-HT2C Receptor Research Probe

Introduction

2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine (2C-TFM) is a potent psychedelic phenethylamine and a powerful agonist of serotonin 5-HT2 receptor subtypes.[1] Its high affinity for both 5-HT2A and 5-HT2C receptors makes it a valuable tool for investigating the pharmacology and function of these G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological and pathological processes, including mood, appetite, and cognition.[1][2] These application notes provide detailed protocols for utilizing 2C-TFM as a research probe in studies focused on the 5-HT2C receptor, acknowledging its concurrent activity at the 5-HT2A receptor.

Pharmacological Profile of 2C-TFM

2C-TFM's utility as a research probe stems from its high potency. However, it is critical for researchers to recognize its significant affinity for both 5-HT2A and 5-HT2C receptors. The primary binding affinity data available combines these two subtypes.

| Compound | Receptor Target | Binding Affinity (Ki) | Notes |

| 2C-TFM | 5-HT2A/2C | 74.5 nM | Data from displacement of radiolabeled ketanserin.[1] |

| DOI | 5-HT2A/2C | 80.9 nM | A well-known 5-HT2A/2C agonist, for comparison.[1] |

Table 1: Binding Affinity of 2C-TFM

For comparative purposes, the affinities of common selective ligands for different 5-HT2 subtypes are provided below. The use of such selective antagonists is essential in experiments with non-selective agonists like 2C-TFM to isolate the effects mediated by the 5-HT2C receptor.

| Compound | Primary Target | Receptor Subtype | Binding Affinity (Ki) / Potency (IC50) |

| SB-242084 | 5-HT2C Antagonist | 5-HT2C | Ki: ~1.5 nM |

| 5-HT2A | Ki: >100-fold selective over 5-HT2A[3] | ||

| RS-102221 | 5-HT2C Antagonist | 5-HT2C | Ki: ~11.6 nM |

| M100907 | 5-HT2A Antagonist | 5-HT2A | Ki: ~0.9 nM |

| 5-HT2C | Ki: ~1,122 nM | ||

| WAY-161503 | 5-HT2C Agonist | 5-HT2C | Ki: ~15 nM |

Table 2: Comparative Pharmacological Data of Selective 5-HT2 Ligands

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events. While primarily coupled to the Gq/11 pathway, it can also engage other G proteins and β-arrestin pathways, leading to diverse cellular responses.

The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, the 5-HT2C receptor can couple to Gi/o, inhibiting adenylyl cyclase, and G12/13 proteins. It also recruits β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.

Caption: 5-HT2C receptor signaling pathways activated by an agonist like 2C-TFM.

Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of 2C-TFM for the human 5-HT2C receptor using a competition binding assay with a known radiolabeled antagonist.

Caption: Workflow for a 5-HT2C competition radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2C receptor.

-

Radioligand: [³H]mesulergine (a 5-HT2C antagonist), used at a concentration near its Kd value.

-

Test Compound: 2C-TFM hydrochloride.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C antagonist like mianserin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filter mats, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: To each well of a 96-well plate, add in order:

-

100 µL of Assay Buffer (for Total Binding), NSB control, or 2C-TFM at various concentrations (e.g., 11-point curve from 1 pM to 10 µM).

-

50 µL of diluted cell membrane suspension (typically 5-20 µg of protein).

-

50 µL of [³H]mesulergine solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, place it in a scintillation bag or vials with scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

-

Plot the percentage of specific binding versus the log concentration of 2C-TFM.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC50) and efficacy of 2C-TFM at the 5-HT2C receptor by quantifying the increase in intracellular calcium upon receptor activation.[4][5]

References

- 1. 2C-TFM - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of serotonin 5-HT2C receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid desensitization of serotonin 5-HT2C receptor-stimulated intracellular calcium mobilization in CHO cells transfected with cloned human 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin-2C receptor involved serotonin-induced Ca²⁺ mobilisations in neuronal progenitors and neurons in rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neurotoxicity Assessment of 2C-TFM: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) is a potent psychedelic phenethylamine of the 2C series.[1][2][3] Like other compounds in this family, its primary psychoactive effects are mediated through agonism at the serotonin 5-HT2A receptor.[1][2][3] While the psychoactive properties of 2C compounds are a subject of significant interest, their potential for neurotoxicity is a critical area of investigation for both public health and therapeutic development. This document provides a detailed protocol for assessing the in vitro neurotoxicity of 2C-TFM using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicological studies.[4][5][6] The protocols outlined below are designed to evaluate key indicators of cellular health, including cell viability, mitochondrial function, oxidative stress, and apoptosis.

Putative Signaling Pathway for 2C-TFM Induced Neurotoxicity

The following diagram illustrates the hypothesized signaling cascade leading to neurotoxicity following exposure to 2C-TFM. The pathway is initiated by the binding of 2C-TFM to the 5-HT2A receptor, leading to downstream effects that converge on mitochondrial dysfunction and apoptosis.

Caption: Hypothesized 2C-TFM neurotoxicity pathway.

Experimental Workflow

The overall experimental workflow for assessing the neurotoxicity of 2C-TFM is depicted below. This workflow begins with cell culture and differentiation, followed by compound treatment and subsequent endpoint assays.

Caption: Experimental workflow for 2C-TFM neurotoxicity assessment.

Quantitative Data Summary

The following tables summarize the expected quantitative data to be collected from the described experimental protocols.

Table 1: Cell Viability (MTT Assay)

| 2C-TFM Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5 |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 250 | |

| 500 |

Table 2: Mitochondrial Membrane Potential (JC-1 Assay)

| 2C-TFM Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 250 | |

| 500 |

Table 3: Total Intracellular Glutathione (GSH) Levels

| 2C-TFM Concentration (µM) | GSH Level (nmol/mg protein) (Mean ± SD) |

| 0 (Vehicle Control) | Baseline ± SD |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 250 | |

| 500 |

Table 4: Caspase-3 Activity

| 2C-TFM Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.2 |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 250 | |

| 500 |

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Objective: To culture and differentiate SH-SY5Y cells to obtain a mature neuronal phenotype for neurotoxicity assays.[4][5]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic Acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.[4]

-

Differentiation: Seed SH-SY5Y cells in the desired culture plates. After 24 hours, replace the growth medium with a differentiation medium containing DMEM with 1% FBS, 10 µM Retinoic Acid, and 50 ng/mL BDNF. Change the differentiation medium every 2-3 days for 7-10 days to allow for the development of a mature neuronal morphology.[4]

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 2C-TFM on the viability of differentiated SH-SY5Y cells.

Materials:

-

Differentiated SH-SY5Y cells in a 96-well plate

-

2C-TFM stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Treat differentiated SH-SY5Y cells with various concentrations of 2C-TFM (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 hours. Include a vehicle control group.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess the effect of 2C-TFM on the mitochondrial membrane potential (ΔΨm).

Materials:

-

Differentiated SH-SY5Y cells in a 96-well plate

-

2C-TFM stock solution

-

JC-1 staining solution

-

Assay buffer

Protocol:

-

Treat differentiated SH-SY5Y cells with various concentrations of 2C-TFM for 24 hours.

-

Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[9][10]

-

Wash the cells with assay buffer.

-